molecular formula C21H14ClF3N2OS B4613556 1-{[1,1'-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

1-{[1,1'-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4613556
M. Wt: 434.9 g/mol
InChI Key: KSDOCVIMBMNIJN-UHFFFAOYSA-N
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Description

1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a biphenyl group, a carbonyl group, a thiourea moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and bases such as potassium carbonate.

Another approach involves the trifluoromethylation of aromatic compounds, which can be achieved using reagents like trifluoromethyltrimethylsilane in the presence of fluoride ions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can stabilize transition states and activate substrates through double hydrogen bonding . This property makes it an effective catalyst in organic transformations and a valuable tool in studying molecular interactions.

Comparison with Similar Compounds

Similar compounds include other thiourea derivatives with trifluoromethyl groups, such as N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea . Compared to these compounds, 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea offers unique structural features, such as the presence of a biphenyl group and a carbonyl group, which can enhance its reactivity and interaction with molecular targets.

List of Similar Compounds

This detailed article provides a comprehensive overview of 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2OS/c22-17-11-10-16(21(23,24)25)12-18(17)26-20(29)27-19(28)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDOCVIMBMNIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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